5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid
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Overview
Description
5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their broad spectrum of biological activities and are commonly found in many commercially available drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often involve refluxing in methanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-Methyl-3-(4-aminophenyl)isoxazole-4-carboxylic acid.
Reduction: Formation of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-methanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a nitrophenyl group.
Uniqueness
5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
7123-64-0 |
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Molecular Formula |
C11H8N2O5 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
5-methyl-3-(4-nitrophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O5/c1-6-9(11(14)15)10(12-18-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3,(H,14,15) |
InChI Key |
VFJLIEUAOCAYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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